molecular formula C15H20O2 B018231 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 103031-30-7

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B018231
CAS No.: 103031-30-7
M. Wt: 232.32 g/mol
InChI Key: KSEZYZSBKCPEKP-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . It is a derivative of naphthalene, characterized by the presence of four methyl groups and a carboxylic acid functional group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst . This reaction yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction typically involves the use of solvents such as methylene chloride and controlled temperature conditions to ensure the desired outcome .

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of polymers and other advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEZYZSBKCPEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280982
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103031-30-7
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 3.8 g (16.5 mmol) of 5,5,8,8-tetramethyl-2-acetyl-5,6,7,8-tetrahydronaphthalene from the preceeding Example 3, 70 ml of 5.25% aqueous sodium hypochlorite (49 mmol), 25 ml of aqueous 2N NaOH and 30 ml of dioxane was heated at 60°-70° C. for 2 hours. The mixture was allowed to cool and the oily organic layer removed. Then the aqueous layer was washed with two portions of ether. The aqueous layer was then treated with sodium metabisulfite solution until the solution was negative to the potassium iodide.starch test. The aqueous layer was then cooled and acidified with H2SO4. The resultant white precipitate was collected by filtration and washed with water. This crude product was further purified by recrystallization from an ethanol/water mixture to give the title compound as a white, crystalline solid. PMR (CDCl3): δ 1.31 (6H, s), 1.32 (6H, s), 1.71 (4H, s), 7.40 (1H, d, J~8.8 Hz), 7.85 (1H, dd, J~8.8 Hz, 1.8 Hz), 8.08 (1H, d, J~1.8 Hz).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis process is as set forth in the chemical reaction formula below. The KMnO4 in the reaction path stands for potassium permanganate. To 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-methylnaphthalene (3.52 g, 17.4 mmol) were added pyridine (12 mL), potassium permanganate (6.70 g, 42.4 mmol), and sodium hydroxide (1.00 g, 25.0 mmol) followed by stirring at 95° C. for 5 hours. The reaction solution was filtrated by celite and the filtrate was made acidic by adding hydrochloric acid. After extraction by ethyl acetate, the liquid was dried over magnesium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography using hexane/ethyl acetate (4/1) as an elution solvent. The yield was 141.6 mg (3%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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3.52 g
Type
reactant
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Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A three neck round bottom flask (250 ml) equipped with a magnetic stirrer was charged with pyridine (37.5 mL), H2O (12.5 ml) and NaOH (0.39 g, 9.8 mmol). 1,1,4,4,6-Pentamethyltetrahydronaphtalene 1 (1.00 g, 4.9 mmol) and KMnO4 (3.12 g, 19.8 mmol) were added successively. The reaction mixture was stirred and heated at 95° C. for 16 h and cooled to 1° C. using an ice-water bath. HCl (6 N, 100 mL) was added to acidify to pH=1 and the product was extracted with EtOAc (5×100 mL), dried over Na2SO4, filtered to give after evaporation 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid 2 (0.65 g, 57% yield) as a white solid.
Name
1,1,4,4,6-Pentamethyltetrahydronaphtalene
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.39 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three
Quantity
37.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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